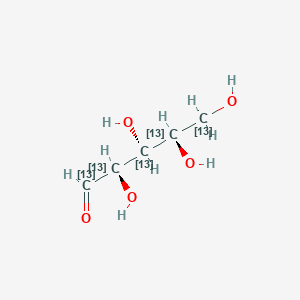
Prolyl-glycyl-proline Peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proline-glycine-proline (PGP) is a tripeptide molecule and an established biomarker for chronic obstructive pulmonary disease (COPD) and cystic fibrosis (CF). PGP functions as a neutrophil chemoattractant and is derived from the proteolytic cleavage of collagen in the extracellular matrix by a multistep cascade. First, the matrix metalloproteases MMP-8 or MMP-9 cleave collagen to peptides 30-100 amino acids in length. Prolyl endopeptidase further cleaves the collagen fragments to PGP. PGP and the related peptide N-acetylated PGP act through chemokine receptors CXCR1 and CXCR2 on neutrophil cells. Patients with cystic fibrosis have been shown to have elevated levels of PGP peptides in sputum. PGP, but not N-acetylated PGP, has been demonstrated to be a substrate for the pro-inflammatory enzyme LTA4 hydrolase.
Properties
Molecular Weight |
269.3 |
|---|---|
Synonyms |
PGP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



